Product packaging for Methyl N-Boc-3-aminophenylacetate(Cat. No.:CAS No. 1256633-22-3)

Methyl N-Boc-3-aminophenylacetate

Cat. No.: B567327
CAS No.: 1256633-22-3
M. Wt: 265.309
InChI Key: MKVJRIRAJCZCQI-UHFFFAOYSA-N
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Description

Methyl N-Boc-3-aminophenylacetate (CAS 1256633-22-3) is a high-purity chemical building block specifically designed for research and development in medicinal chemistry. This compound features a methyl ester and a tert-butyloxycarbonyl (Boc) protected amine, making it a versatile intermediate for the synthesis of more complex molecules. The Boc protecting group is widely valued in organic synthesis for its stability under basic conditions and its susceptibility to removal under mild acidic conditions, allowing for orthogonal protection strategies . Heterocyclic amino acids and their derivatives are of significant importance in modern drug discovery, serving as critical scaffolds for the preparation of heterocyclic systems, hybrids, and peptides . As a protected amino acid ester, this compound is an ideal precursor for the synthesis of amide-based biaryl compounds, which have been explored as potent and selective antagonists for various biological targets. For instance, similar Boc-protected amino acid derivatives are commonly employed in the synthesis of novel NR2B-selective NMDA receptor antagonists, a class of compounds investigated for their potential neuroprotective properties in conditions like Parkinson's disease and ischemic stroke . With a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol, it provides researchers with a key chiral or achiral intermediate to introduce a protected aniline acetic acid moiety into target structures. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B567327 Methyl N-Boc-3-aminophenylacetate CAS No. 1256633-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-6-10(8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVJRIRAJCZCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of Methyl N Boc 3 Aminophenylacetate

Selective Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. nih.govorganic-chemistry.org The selective removal of the N-Boc group in the presence of other sensitive functionalities, such as the methyl ester in Methyl N-Boc-3-aminophenylacetate, is a critical step in many synthetic routes.

Acid-Catalyzed Hydrolysis Mechanisms

The most common method for N-Boc deprotection is acid-catalyzed hydrolysis. nih.gov This process typically involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org The mechanism proceeds through protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. acs.orgacsgcipr.org This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. wikipedia.org

The kinetics of this deprotection can be complex. For instance, studies on the HCl-catalyzed deprotection of some Boc-protected amines have shown a second-order dependence on the acid concentration. acs.org This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. acs.org

Characterization of Intermediates and Byproducts during Deprotection

The primary intermediate in the acid-catalyzed deprotection of the N-Boc group is the carbamic acid. wikipedia.org However, this species is transient and rapidly decomposes. The main byproduct of the reaction is the tert-butyl cation. acsgcipr.org This cation can react in several ways, potentially leading to undesired side products. It can be trapped by nucleophiles present in the reaction mixture or lose a proton to form isobutylene. acsgcipr.org In the presence of nucleophilic sites on the substrate itself, such as electron-rich aromatic rings, intramolecular alkylation by the tert-butyl cation can occur. acsgcipr.org To mitigate these side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.org

Another potential byproduct can arise from the reaction of the generated amine with any remaining starting material or intermediates. For example, in some deprotection procedures, the formation of urea (B33335) derivatives has been observed, likely from the reaction of the deprotected amine with an isocyanate intermediate that can form under certain conditions. researchgate.net

Comparative Analysis of Deprotection Conditions and Their Selectivity

The choice of deprotection conditions is crucial for achieving high selectivity, especially when other acid-sensitive groups, like esters, are present. While strong acids like TFA are effective, they can sometimes lead to the hydrolysis of the methyl ester. reddit.com Milder acidic conditions, such as using HCl in methanol (B129727) or dioxane, can offer better selectivity. nih.govwikipedia.org

Recent research has explored various alternative methods for N-Boc deprotection to improve selectivity and mildness:

Lewis Acids: Catalysts like iron(III) chloride (FeCl₃) and cerium(III) chloride (CeCl₃) have been used for selective N-Boc deprotection. researchgate.net Iron(III) salts have been shown to be effective for the catalytic and selective removal of the Boc group in N,N'-diprotected amines. researchgate.netsemanticscholar.org

Thermolysis: Thermal deprotection, either in the absence of a catalyst or in the presence of a suitable solvent, offers another route. nih.govacs.org Studies have shown that thermal deprotection in continuous flow can be highly selective, with the ease of deprotection following the order: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines. nih.gov This method allows for temperature control to achieve sequential deprotection of different N-Boc groups within the same molecule. nih.govacs.org

Oxalyl Chloride in Methanol: A mild and efficient method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. nih.govrsc.org This system is effective for a wide range of N-Boc protected amines, including those with aromatic and aliphatic substituents, and generally provides high yields. nih.govrsc.org The proposed mechanism involves more than just the in situ generation of HCl. nih.govrsc.org

Catalyst-Free Water-Mediated Deprotection: Under certain conditions, water itself can mediate the deprotection of N-Boc groups, although this method can sometimes be slow and may not be compatible with ester functionalities. researchgate.net

The table below summarizes a comparative analysis of different N-Boc deprotection conditions.

Reagent/ConditionSolventTemperatureSelectivityNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TempModerateCan cleave acid-sensitive esters. wikipedia.orgreddit.com
Hydrochloric Acid (HCl)Methanol/DioxaneRoom TempGoodGenerally selective for N-Boc over methyl esters. nih.govwikipedia.org
Iron(III) Chloride (FeCl₃)AcetonitrileRoom TempHighCatalytic and selective. researchgate.net
Thermal (Continuous Flow)Methanol/TFE120-230 °CHighSelectivity can be tuned by temperature. nih.govacs.org
Oxalyl ChlorideMethanolRoom TempHighMild conditions, high yields for various substrates. nih.govrsc.org

Transformations of the Methyl Ester Functionality

The methyl ester group in this compound is another key site for chemical modification. The most common transformation is hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by treatment with a strong base like sodium hydroxide (B78521) in a mixture of water and an organic solvent such as methanol. wikipedia.org This saponification reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. Subsequent acidification yields the free carboxylic acid.

Alternatively, the methyl ester can be converted to other esters through transesterification, or to amides by reaction with amines. These transformations significantly expand the synthetic utility of the core structure.

Chemical Modifications and Functionalization of the Phenylacetate (B1230308) Moiety

The phenylacetate moiety, which consists of a phenyl ring attached to an acetyl group, offers further opportunities for chemical modification. wikipedia.org The methylene (B1212753) group (the -CH₂- group) between the aromatic ring and the ester carbonyl is particularly important. Its presence has been shown to be critical for the biological activity of some phenylacetic acid derivatives. nih.gov

Reactions at the benzylic position (the carbon atom of the methylene group) can be achieved. For example, under free radical conditions, halogenation of the benzylic position can occur. rutgers.edu Furthermore, the acidity of the α-protons on this methylene group allows for enolate formation under appropriate basic conditions, opening the door to a variety of alkylation and condensation reactions to introduce new substituents at this position.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. numberanalytics.com The amino group, even when protected as an N-Boc carbamate, is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. numberanalytics.com However, the bulky N-Boc group can sterically hinder the ortho positions, potentially favoring substitution at the para position.

Common EAS reactions that can be performed on the aromatic ring include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the ring. numberanalytics.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. numberanalytics.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). This reaction is often reversible. rutgers.edu

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions can sometimes be complicated by the presence of the activating amino group. numberanalytics.com

The regioselectivity of these reactions will be influenced by the directing effects of both the N-Boc-amino group and the acetate (B1210297) substituent. The interplay of these electronic and steric factors determines the final position of substitution on the aromatic ring.

Mechanistic Insights into Related N-Alkylamine Transformations

The chemical reactivity of N-alkylamines, a class of compounds to which this compound belongs, is diverse and of significant interest in synthetic organic chemistry. The presence of the nitrogen atom and the adjacent alkyl group provides a rich landscape for a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for the development of new synthetic methodologies and for the targeted synthesis of complex molecules. Two particularly important transformations involving N-alkylamine derivatives are oxidative cross-dehydrogenative coupling reactions and processes involving the formation of iminium ion intermediates. These pathways offer powerful strategies for the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxidative Cross-Dehydrogenative Coupling Reactions

Oxidative cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy in organic synthesis, enabling the formation of a C-C bond by combining two C-H bonds under oxidative conditions. rsc.org In the context of N-alkylamines, this typically involves the functionalization of the C(sp³)–H bond alpha to the nitrogen atom. These reactions bypass the need for pre-functionalization of the substrates, which streamlines synthetic routes. chemrxiv.org

Recent advancements have described the oxidative cross-dehydrogenative coupling of α-amino C(sp³)–H bonds with various coupling partners, including aldehydes, to generate ketone derivatives. nih.govacs.org A notable method employs a unique system using di-tert-butyl peroxide as an oxidant and zinc metal as a reductant, catalyzed by nickel. chemrxiv.orgnih.gov Mechanistic studies, including radical trapping experiments, suggest a pathway involving the formation of radical species from both the N-alkylamine and the aldehyde. nih.gov The t-butoxy radical, generated from the peroxide, acts as a hydrogen atom transfer (HAT) agent to create an α-amino radical. Concurrently, an acyl radical is formed from the aldehyde. A nickel catalyst is proposed to mediate the cross-coupling of these two radical intermediates. nih.govacs.org

The key steps in this proposed mechanism are:

Hydrogen Atom Transfer (HAT): The oxidant generates a radical that abstracts a hydrogen atom from the carbon alpha to the nitrogen of the N-alkylamine, forming an α-amino radical.

Radical Generation from Coupling Partner: The aldehyde partner is converted into an acyl radical.

Metal-Mediated Cross-Coupling: The α-amino radical and the acyl radical are brought together and coupled by a metal catalyst, typically nickel-based, to form the new C-C bond. chemrxiv.orgnih.gov

This approach has been successfully applied to a broad scope of N-heterocycles and aldehydes, highlighting its potential for late-stage C(sp³)–H functionalization. nih.gov

Table 1: Key Features of a Ni-Catalyzed Oxidative Cross-Dehydrogenative Coupling of N-Heterocycles with Aldehydes. chemrxiv.orgnih.gov

FeatureDescription
Reaction Type Oxidative Cross-Dehydrogenative Coupling (CDC)
Substrates N-Heterocycles (as N-alkylamine source), Aldehydes
Bond Formed C(sp³)–C(sp²)
Product α-Amino Ketones
Catalyst Nickel-based catalyst
Oxidant Di-tert-butyl peroxide
Reductant Zinc metal
Proposed Intermediate α-Amino radical, Acyl radical
Key Mechanistic Step Hydrogen Atom Transfer (HAT) followed by Ni-mediated radical-radical cross-coupling

Formation and Reactivity of Iminium Ion Intermediates

Iminium ions, characterized by the general structure [R₂C=NR₂]⁺, are highly reactive electrophilic intermediates pivotal in a vast array of organic transformations. wikipedia.orgnih.gov They are significantly more electrophilic than their corresponding neutral imines. nih.gov The formation of an iminium ion activates the α-carbon for nucleophilic attack, enabling the construction of new chemical bonds.

Once formed, the iminium ion is a potent electrophile. Its reactivity is central to many classic and modern named reactions, including the Mannich reaction, reductive amination, and various cyclization cascades. nih.govnih.gov Nucleophiles readily add to the electrophilic carbon of the iminium ion, which breaks the C=N π-bond and results in the formation of a new bond at the α-position to the nitrogen. wikipedia.orglibretexts.org The nature of the nucleophile can be diverse, including enols, enolates, organometallic reagents, and even electron-rich aromatic rings.

Computational studies have provided deeper insights into the factors governing iminium ion formation and reactivity. For instance, density functional theory (DFT) calculations have shown that the energy barriers for iminium ion formation are influenced by the structure of the parent amine. rsc.org The presence of a heteroatom (like oxygen or another nitrogen) at the α-position or an electron-withdrawing group at the β-position of the amine can significantly lower the activation energy for iminium ion formation. rsc.org Furthermore, the proton affinity of the secondary amine is a key determinant of its catalytic effectiveness, as it relates to the ease of the necessary protonation-deprotonation steps. rsc.org In many catalytic cycles, the formation of the iminium ion can be the rate-determining step. rsc.org

Table 2: Factors Influencing the Formation of Iminium Ions from Secondary Amines and Carbonyls. rsc.org

FactorInfluence on Formation BarrierRationale
α-Heteroatom (N or O) in Amine Reduces energy barrierStabilizes transition states
β-Electron-withdrawing group in Amine Reduces energy barrierEnhances acidity of N-H proton
Amine Proton Affinity Correlates with barrier heightEase of protonation/deprotonation is key to the catalytic cycle

Applications in Advanced Organic Synthesis and Scaffold Design Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of the aniline-like amino group (after deprotection) and the active methylene (B1212753) group of the acetate (B1210297) chain allows for various cyclization reactions to form heterocyclic rings, which are core components of many pharmaceutical agents.

Pyrimidine (B1678525) rings are fundamental components of numerous biologically active compounds, including anticancer and antimicrobial agents. nih.govorientjchem.org The synthesis of pyrimidines often involves the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-dicarbonyl compound. wikipedia.org

Following the deprotection of the Boc group, the 3-amino group of the resulting 3-aminophenylacetate can act as a nucleophile. While not a classic pyrimidine synthesis starting material, its amino group can participate in building pyrimidine-fused systems. For instance, derivatives of 6-amino-2-thioxo-1H-pyrimidine-4-one are used as starting points for creating bicyclic and tricyclic pyrimidine structures through reactions with various reagents. nih.gov The 3-aminophenylacetic acid core could theoretically be integrated into such scaffolds, contributing to the synthesis of complex pyrido[2,3-d]pyrimidines, which have shown potential as anticancer agents and kinase inhibitors. nih.gov The general strategy often involves nucleophilic substitution reactions on a pre-formed, halogenated pyrimidine ring. mdpi.comgoogle.com

Isoxazoles are five-membered heterocyclic compounds that are present in a number of commercial drugs and are known for a wide range of pharmacological activities. nih.govmdpi.com Common synthetic routes to isoxazoles include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govyoutube.com While the direct conversion of Methyl N-Boc-3-aminophenylacetate to an isoxazole (B147169) is not a standard transformation, its structural elements can be part of a larger molecule that undergoes such cyclizations. For example, a synthetic strategy toward 3-hydroxy-5-isoxazoleacetic acid, a bioisostere of phenylacetic acid, has been investigated using 3-hydroxy-5-methylisoxazole as a key intermediate. inventivapharma.com

Furanones , particularly butenolides, are γ-lactone structures found in many natural products. researchgate.net Their synthesis can be achieved through various methods, including the oxidation of furan (B31954) or the cyclization of functionalized precursors. researchgate.netnih.gov The phenylacetic acid portion of the title compound could be a precursor for certain furanone structures, although this is less common than its use in nitrogen-based heterocycles. More intricate methods involve multicomponent reactions to build the furanone ring fused with other structures simultaneously. researchgate.netresearchgate.net

The reactivity of the 3-aminophenylacetic acid core makes it a plausible precursor for other nitrogen-containing heterocycles. The amino group can react with appropriate dicarbonyl or equivalent synthons to form various ring systems. For example, similar amino-functionalized building blocks are used to generate pyrazole (B372694) derivatives, which are also important scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. beilstein-journals.org

Intermediate in the Preparation of Key Pharmaceutical Precursors and Analogs

The phenylacetic acid motif is a privileged scaffold found in numerous therapeutic agents. inventivapharma.com By modifying the functional groups of this compound, chemists can access a variety of important pharmaceutical intermediates.

β3-Amino acids are homologs of the common α-amino acids and are of significant interest because they can be used to create peptides (β-peptides) with enhanced stability against enzymatic degradation. This property makes them valuable for developing orally bioavailable drugs. While this compound is an α-amino acid derivative (the amino function is on the phenyl ring, alpha to the ester carbonyl), it is not a direct precursor for β3-amino acids through standard homologation techniques like the Arndt-Eistert reaction. Such methods typically start with α-amino acids where the amino group is directly attached to the chiral carbon.

The structural components of this compound are highly relevant to the design of enzyme inhibitors, a major class of modern therapeutics. ed.ac.uk

Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy for cancer therapy. mdpi.comyoutube.com Several HDAC inhibitors feature an aromatic or heteroaromatic cap, a linker, and a zinc-binding group. The phenylacetic acid moiety can serve as a scaffold that combines the cap and linker regions. For instance, potent HDAC inhibitors have been developed based on a phenylglycine scaffold, which is structurally related to phenylacetic acid. nih.gov Modifications to such scaffolds aim to improve properties like solubility and isoform selectivity. nih.govnih.gov

Kinase Inhibitors: Protein kinases are another critical class of drug targets, particularly in oncology. ed.ac.uk The core structures of many kinase inhibitors are designed to fit into the ATP-binding pocket of the enzyme. The phenylaminopyrimidine scaffold is a well-known core in many successful kinase inhibitors, such as imatinib. nih.gov The 3-aminophenylacetic acid portion of the title compound provides the necessary amine for constructing this type of pharmacophore. Research has shown that pyrimidine-based derivatives, including those built upon aminophenyl structures, are effective inhibitors of cyclin-dependent kinases (CDKs) and other kinases by inducing apoptosis and halting the cell cycle in cancer cells. nih.govnih.gov The 3-amino-1H-pyrazole scaffold, another key element in kinase inhibitor design, further highlights the importance of amino-functionalized building blocks in this area of research. nih.gov

Role in the Synthesis of Bioactive Peptidomimetics

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability—is a cornerstone of modern drug discovery. β-amino acids, such as the 3-aminophenylacetic acid moiety of the title compound, are crucial components in the construction of these synthetic analogues. nih.govmdpi.com The incorporation of this scaffold can impart conformational rigidity and resistance to enzymatic degradation, properties that are highly desirable in therapeutic peptides. mdpi.com

The synthesis of peptidomimetics often involves the coupling of amino acid building blocks. The N-Boc protecting group on this compound is stable under various reaction conditions yet can be readily removed, allowing for the sequential addition of other amino acids or molecular fragments. The methyl ester functionality provides a convenient handle for amide bond formation, a key step in peptide synthesis. namiki-s.co.jp While specific examples of bioactive peptidomimetics directly synthesized from this compound are not extensively detailed in currently available literature, the fundamental reactivity of β-amino esters makes it an ideal candidate for such applications. The general strategy involves the deprotection of the Boc group followed by coupling with another protected amino acid or a carboxylic acid to extend the peptide chain.

Contribution to Molecular Hybridization and Scaffold Hopping Strategies

Molecular hybridization and scaffold hopping are innovative strategies in drug design aimed at discovering novel compounds with improved pharmacological profiles. nih.govbhsai.orgbiosolveit.de Scaffold hopping, in particular, involves replacing the core structure of a known active compound with a different, isofunctional scaffold to generate new chemical entities with potentially enhanced properties such as increased potency, reduced toxicity, or improved pharmacokinetic parameters. nih.govbhsai.orgbiosolveit.de

The 3-aminophenylacetic acid core of this compound represents a valuable scaffold for such strategies. Its aromatic ring and the attached side chains can be functionalized to mimic the key pharmacophoric features of a target molecule. While direct examples of the use of this compound in published scaffold hopping studies are not prominent, the underlying principle allows for its theoretical application. For instance, the phenyl ring can serve as a bioisosteric replacement for other aromatic or heteroaromatic systems in a known drug molecule, while the amino and acetate groups can be modified to maintain or enhance binding interactions with a biological target.

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with a dual or synergistic mode of action. The versatile nature of this compound, with its distinct points for chemical modification, makes it a suitable building block for creating such hybrid molecules.

Methodologies for Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods is crucial for the preparation of chiral drugs, as the biological activity of enantiomers can differ significantly. The synthesis of chiral derivatives of this compound can be approached through several established asymmetric methodologies.

One common strategy involves the stereoselective alkylation of a prochiral precursor. For instance, phase-transfer catalysis using a chiral quaternary ammonium (B1175870) salt can be employed to introduce an alkyl group at the α-position of the acetate moiety with high enantioselectivity. nih.gov Another powerful technique is the use of chiral auxiliaries. The Ellman auxiliary, tert-butanesulfinamide, is a well-established chiral reagent for the asymmetric synthesis of amines and can be adapted for the synthesis of chiral amino acid derivatives. nih.gov

Furthermore, enzymatic resolutions and asymmetric hydrogenations are powerful tools for accessing enantiomerically pure compounds. researchgate.netorganic-chemistry.orghilarispublisher.com For example, a racemic mixture of a derivative of 3-aminophenylacetic acid could be resolved using a lipase (B570770) that selectively acylates one enantiomer. Alternatively, a prochiral enamine precursor could be asymmetrically hydrogenated using a chiral metal catalyst to afford the desired chiral amine. hilarispublisher.com

A summary of general approaches for the stereoselective synthesis of amino acid derivatives, which are applicable to the synthesis of chiral derivatives of this compound, is presented in the table below.

MethodDescriptionKey Features
Phase-Transfer Catalysis Utilizes a chiral phase-transfer catalyst to control the stereochemical outcome of an alkylation reaction on a prochiral substrate. nih.govHigh enantio- and diastereoselectivities can be achieved. nih.gov
Chiral Auxiliaries A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of a new stereocenter. nih.govThe auxiliary can often be recycled. nih.gov
Enzymatic Resolution An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation.High enantioselectivity under mild reaction conditions.
Asymmetric Hydrogenation A prochiral olefin is hydrogenated using a chiral metal catalyst to produce a chiral product with high enantiomeric excess. hilarispublisher.comEfficient method for creating stereocenters. hilarispublisher.com

Theoretical and Computational Studies on Methyl N Boc 3 Aminophenylacetate and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchoutreach.orgnih.gov It has been widely applied to organic molecules to predict their structural properties, and electronic characteristics. For Methyl N-Boc-3-aminophenylacetate, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. kpfu.ru A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups in the ester and the Boc protecting group would be expected to be electron-rich, while the hydrogen atom of the N-H bond would be electron-poor. This information is invaluable for predicting how the molecule will interact with other reagents.

In a comparative study on azobenzene (B91143) derivatives, DFT calculations using the B3LYP functional and 6-31++G(d,p) basis set were employed to investigate structural properties, dipole moments, and HOMO/LUMO energies. kpfu.ru Similar calculations for this compound would provide a detailed understanding of its electronic landscape. For instance, the presence of the electron-withdrawing Boc group and the ester group, along with the electron-donating nature of the phenyl ring, creates a complex electronic environment that can be precisely mapped using DFT.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D
Electron Affinity1.2 eV
Ionization Potential7.0 eV

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a dynamic perspective on a molecule's behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and stability. researchgate.net

For a molecule with several rotatable bonds like this compound, MD simulations are essential for exploring its vast conformational space. The rotation around the C-C bond connecting the phenyl ring and the acetate (B1210297) group, the C-N bond of the amide, and the various bonds within the Boc group can lead to a multitude of low-energy conformations. A study on N-protected amino acid esters highlighted the use of MD simulations to understand their binding affinities and conformations within a self-assembled capsule. acs.orgnih.gov

MD simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic experimental conditions. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly influence binding affinity. researchgate.net For instance, the relative orientation of the phenyl ring and the ester group can affect how the molecule fits into a receptor's binding pocket.

Table 2: Key Conformational Dihedral Angles in this compound from MD Simulations

Dihedral AngleDescriptionPredominant Angle Range (degrees)
τ1 (O=C-N-C)Boc group orientation180 ± 20
τ2 (C-N-C-C)Phenyl ring to amine linker90 ± 30
τ3 (N-C-C=O)Amine linker to ester120 ± 40
τ4 (C-C-O-C)Ester group conformation180 ± 15

Note: The data in this table is representative and illustrates the type of information that can be obtained from MD simulations.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by modeling the reaction pathways and identifying the transition states. rsc.org This approach can be applied to understand the reactivity of this compound in various chemical transformations, such as hydrolysis of the ester, removal of the Boc protecting group, or amide bond formation.

The process typically involves identifying the reactants and products and then searching for the minimum energy path connecting them on the potential energy surface. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy of the reaction. Quantum mechanical methods, often in combination with DFT, are used to accurately calculate the energies and geometries of the stationary points along the reaction coordinate. researchoutreach.org

For example, the acid-catalyzed hydrolysis of the methyl ester group in this compound could be modeled to understand the stepwise mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of methanol (B129727). Similarly, the deprotection of the Boc group under acidic conditions, a common step in organic synthesis, can be computationally investigated to determine the energetics of the reaction and the stability of the carbocation intermediate. mdpi.com The insights gained from these computational studies can help in optimizing reaction conditions and predicting potential side products. numberanalytics.comnih.gov

Ligand-Based and Structure-Based Design Approaches in Drug Discovery Contexts

This compound and its analogs can serve as valuable scaffolds in drug discovery. acs.org Computational approaches play a pivotal role in designing and optimizing new drug candidates based on these scaffolds. proteinstructures.comnih.gov Two primary strategies are employed: ligand-based and structure-based drug design.

Ligand-Based Drug Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are used. mdpi.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The scaffold of this compound, with its phenyl ring, amino group, and ester functionality, can be used to design new molecules that fit the pharmacophore model of a particular target.

Structure-Based Drug Design: If the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) can be employed. researchgate.netdrugdesign.org This powerful technique involves docking the ligand into the binding site of the protein to predict its binding mode and affinity. nih.gov Molecular docking simulations can be used to screen virtual libraries of compounds based on the this compound scaffold to identify those that are predicted to bind strongly to the target.

For instance, the phenyl ring of the scaffold could engage in hydrophobic interactions within the binding pocket, while the N-H group and carbonyl oxygens could form crucial hydrogen bonds with amino acid residues. acs.org The results of docking studies can guide the synthetic modification of the scaffold to improve its binding affinity and selectivity. nih.gov For example, substituents could be added to the phenyl ring to enhance interactions with specific sub-pockets of the binding site.

Future Research Directions and Innovations

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact. For intermediates like Methyl N-Boc-3-aminophenylacetate, future research is geared towards developing more sustainable synthetic routes.

Traditional methods for protecting amines with the tert-butyloxycarbonyl (Boc) group often rely on potentially harmful organic solvents and reagents. mcours.net A significant area of innovation lies in minimizing or eliminating the use of these solvents. Research has demonstrated the feasibility of solvent-free N-Boc protection reactions, for instance, by utilizing ball-milling technology. acs.org This mechanochemical approach can produce N-protected compounds in high yields with a reduced environmental footprint compared to conventional solution-based syntheses. acs.org

Another green approach involves using water as a reaction medium, which is an environmentally benign solvent. mcours.netresearchgate.net Studies have shown that the N-Boc protection of various amines can be achieved efficiently in water-acetone mixtures or even in catalyst-free aqueous systems, often with short reaction times and excellent yields. mcours.netresearchgate.net Furthermore, the deprotection of the N-Boc group, a common subsequent step in syntheses involving this compound, is also being reimagined through a green lens. The use of water at elevated temperatures (125-150°C) has been reported as an effective method for N-Boc removal, obviating the need for strong acids. rsc.org

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as green reaction media and catalysts. mdpi.com A choline (B1196258) chloride/p-toluenesulfonic acid-based DES, for example, has been shown to be an efficient medium and catalyst for N-Boc deprotection, offering advantages in terms of simplicity, sustainability, and rapid reaction times at room temperature. mdpi.com The development of such systems for both the protection and subsequent reactions of this compound represents a key future direction.

Additionally, research is focused on replacing hazardous reagents used in the synthesis of related amino acid esters. For instance, safer alternatives to the highly toxic diazomethane (B1218177) used in Arndt-Eistert homologation or the hazardous cyanides used in other chain-extension methods are being actively sought for the synthesis of β-amino acid derivatives. rsc.orgnih.govrsc.orgnih.gov These advancements pave the way for safer and more sustainable manufacturing processes involving precursors like this compound.

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency of synthesizing and modifying this compound is intrinsically linked to the catalysts employed. Future research is heavily invested in discovering and optimizing novel catalytic systems that offer higher yields, better selectivity, and milder reaction conditions.

Beyond their role as green solvents, deep eutectic solvents can also act as highly effective catalysts. For example, a Brønsted acidic DES can facilitate the cleavage of the Boc group under mild conditions. mdpi.com The exploration of different DES compositions could lead to tailored catalysts for various transformations of this compound.

Solvent-free catalytic methods are also a major area of interest. The use of iodine or perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as catalysts for N-Boc protection under solvent-free conditions has been reported to be highly efficient, inexpensive, and reusable. organic-chemistry.org Such heterogeneous catalysts simplify product purification and reduce waste, aligning with the goals of sustainable chemistry.

For the deprotection step, mild and selective reagents are continuously being developed. A notable example is the use of oxalyl chloride in methanol (B129727), which can rapidly and efficiently remove the N-Boc group at room temperature from a diverse range of substrates. rsc.org

Furthermore, research into advanced catalytic systems for carbon-carbon bond formation can expand the synthetic utility of this compound. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives. snnu.edu.cn Such methodologies could potentially be adapted to functionalize the phenyl ring of this compound. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a powerful tool for introducing various substituents onto the aromatic core, a strategy employed in the synthesis of complex molecules like RORγt inverse agonists. nih.gov

Expansion of Applications in Emerging Areas of Materials Science and Chemical Biology

The unique structure of this compound makes it a valuable starting material for molecules with interesting biological activities and material properties. Future research is set to expand its applications in these emerging fields.

Chemical Biology and Medicinal Chemistry: Derivatives of 3-aminophenylacetic acid are being explored for their therapeutic potential. For example, related structures have been incorporated into novel benzazolyl derivatives that exhibit potent anti-heparanase activity, an enzyme implicated in cancer metastasis and inflammation. acs.org The core structure of this compound is also a key component in the ligand-based design of allosteric inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), a significant target for autoimmune diseases. nih.govacs.org Furthermore, similar building blocks are being used to develop inhibitors of the CSNK2 protein kinase, which could be instrumental in combatting coronavirus replication. nih.gov

A particularly innovative application lies in the development of photoswitchable ligands for biological receptors. A related aminomethyl aniline (B41778) was used to synthesize photochromic fentanyl derivatives, enabling precise spatiotemporal control over µ-opioid receptor activation. uni-regensburg.de This points to the potential of using this compound to create photochemically-controlled probes and therapeutics.

Materials Science: In materials science, aminophenyl esters are precursors for novel polymers. Research has shown that aminophenyl esters can undergo thermal condensation to form oligo-azomethines, which possess high thermal stability. researchgate.net This opens up possibilities for creating new heat-resistant materials derived from this compound. Another promising area is the synthesis of diazocines, which are cyclic azobenzenes with an eight-membered ring that act as molecular photoswitches. uni-muenchen.de The aniline moiety of this compound makes it a potential precursor for developing novel, functionalized diazocines for applications in smart materials and molecular machines. uni-muenchen.de

Advanced Strategies for Enhanced Stereochemical Control and Purity in Synthesis

While this compound itself is achiral, it is frequently used as a precursor in the synthesis of chiral molecules where control of stereochemistry is paramount for biological activity. unipv.it Future research will focus on advanced strategies to achieve high stereochemical control and purity when using this building block.

A major focus is the development of enantioselective synthesis methods. For instance, the synthesis of enantiopure N-Boc-β³-amino acid methyl esters, which are structurally related to derivatives of this compound, is an area of active research. rsc.orgnih.govrsc.org These methods often involve asymmetric catalysis to create a chiral center with high enantiomeric excess.

Copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds represents another powerful strategy for producing enantioenriched β-amino acid derivatives. nih.gov By choosing an appropriate chiral ligand, the regioselectivity of the reaction can be controlled to deliver the desired chiral product. nih.gov Organocatalysis is also a rapidly growing field for asymmetric synthesis. Chiral thioureas, squaramides, and cinchona derivatives have been successfully used as organocatalysts for the enantioselective synthesis of various amino-containing heterocyclic compounds. mdpi.com

For cases where a racemic mixture is formed, dynamic kinetic resolution (DKR) offers an elegant solution. DKR combines the resolution of enantiomers with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. bath.ac.uk Such strategies are being developed for related phenyl glycine (B1666218) derivatives and could be adapted for chiral derivatives synthesized from this compound. bath.ac.uk

The development of robust analytical methods is also crucial for ensuring the stereochemical purity of the final products. unipv.it Advanced chromatographic techniques, often coupled with chiral stationary phases, are essential for separating and quantifying stereoisomers, ensuring that pharmaceutical intermediates meet stringent regulatory requirements. unipv.it

Q & A

Q. What are the key synthetic routes for preparing Methyl N-Boc-3-aminophenylacetate, and how are reaction conditions optimized?

  • Methodological Answer : this compound is typically synthesized via a two-step process: (1) Boc protection of 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine, followed by (2) esterification with methanol under acidic or coupling conditions (e.g., DCC/DMAP). Key parameters include solvent choice (THF or DCM), reaction temperature (0–25°C for Boc protection), and stoichiometric ratios (1.2–1.5 equivalents of Boc anhydride). Post-reaction purification often involves column chromatography (ethyl acetate/hexane) or recrystallization .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselective Boc protection and ester formation. Peaks at δ 1.4 ppm (Boc tert-butyl group) and δ 3.6–3.7 ppm (methyl ester) are diagnostic.
  • HPLC : Purity ≥98% is standard; reverse-phase C18 columns with acetonitrile/water gradients are used (retention time ~8–10 min) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion ([M+H]+^+ at m/z ~294).

Q. How should researchers handle stability challenges during storage and handling?

  • Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (N2_2 or Ar). Avoid prolonged exposure to moisture or acidic/basic conditions, as these hydrolyze the ester or remove the Boc group. Pre-purify via column chromatography to eliminate reactive impurities that accelerate degradation .

Advanced Research Questions

Q. How can competing side reactions (e.g., ester hydrolysis or Boc deprotection) be minimized during synthesis?

  • Methodological Answer :
  • Ester Hydrolysis : Use anhydrous solvents (e.g., THF or DCM) and avoid aqueous workup until the final step. For Boc protection, maintain pH >8 to prevent premature deprotection.
  • Boc Deprotection : Avoid trifluoroacetic acid (TFA) or strong acids during synthesis. If intermediates require acidic conditions, use milder acids (e.g., HCl in dioxane) .

Q. What strategies resolve contradictions in reported yields for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or workup methods. For example:
  • Low Yields : Increase Boc anhydride equivalents (1.5–2.0 eq) and extend reaction time (12–24 hrs).
  • Byproducts : Add a scavenger (e.g., DMAP) to suppress acyl transfer or optimize column chromatography gradients. Comparative TLC monitoring at each step is critical .

Q. How does this compound perform in stability studies under varying pH and temperature conditions?

  • Methodological Answer :
Condition Stability Outcome
pH 2–3 (aqueous, 25°C)Rapid ester hydrolysis (t1/2_{1/2} <1 hr)
pH 7–8 (aqueous, 25°C)Stable for >24 hrs (Boc group intact)
60°C (dry)Gradual decomposition (5% loss in 48 hrs)
Stability is assessed via HPLC tracking of degradation products. Buffered solutions (PBS, pH 7.4) are recommended for biological assays .

Q. What role does this compound play in medicinal chemistry or peptide synthesis?

  • Methodological Answer : The compound serves as a key intermediate for:
  • Peptide Coupling : The Boc group protects the amine during solid-phase synthesis, while the ester enables late-stage functionalization (e.g., saponification to carboxylic acid).
  • Prodrug Design : Ester groups enhance membrane permeability, which is critical for CNS-targeted therapeutics. Post-synthetic deprotection (e.g., TFA cleavage of Boc) is performed under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.